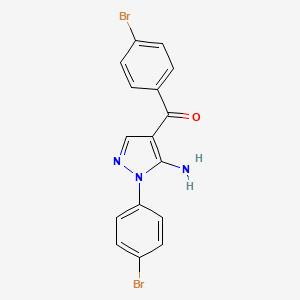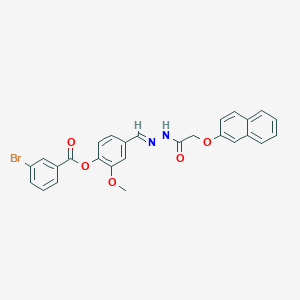
2-Methoxy-4-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate is a complex organic compound with a molecular formula of C27H21BrN2O5 and a molecular weight of 533.383 g/mol This compound is known for its unique structural features, which include a methoxy group, a naphthyloxy group, and a bromobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate typically involves multiple steps:
Formation of the naphthyloxyacetyl intermediate: This step involves the reaction of 2-naphthol with acetic anhydride in the presence of a catalyst to form 2-naphthyloxyacetic acid.
Coupling with carbohydrazide: The intermediate is then reacted with carbohydrazide under controlled conditions to form the carbohydrazonoyl derivative.
Final coupling with 3-bromobenzoic acid: The carbohydrazonoyl derivative is then coupled with 3-bromobenzoic acid in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromobenzoate moiety can be reduced to form a benzoic acid derivative.
Substitution: The bromine atom in the bromobenzoate moiety can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of 2-methoxy-4-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoic acid.
Reduction: Formation of 2-methoxy-4-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl benzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-4-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(2-((1-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate
- 2-Methoxy-4-(2-((4-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate
- 2-Methoxy-4-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate
Uniqueness
2-Methoxy-4-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the naphthyloxy group, in particular, may enhance its interaction with certain molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
477728-69-1 |
|---|---|
Molecular Formula |
C27H21BrN2O5 |
Molecular Weight |
533.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[(2-naphthalen-2-yloxyacetyl)hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C27H21BrN2O5/c1-33-25-13-18(9-12-24(25)35-27(32)21-7-4-8-22(28)14-21)16-29-30-26(31)17-34-23-11-10-19-5-2-3-6-20(19)15-23/h2-16H,17H2,1H3,(H,30,31)/b29-16+ |
InChI Key |
KBCMHJQVXRUFIS-MUFRIFMGSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC3=CC=CC=C3C=C2)OC(=O)C4=CC(=CC=C4)Br |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC3=CC=CC=C3C=C2)OC(=O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-methyl-2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]ethanone;hydrochloride](/img/structure/B12050229.png)
![2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B12050230.png)

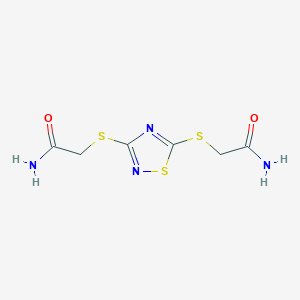
![3-(4-methoxyphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12050236.png)

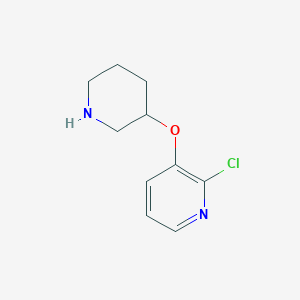
![[(Imidazo[1,2-a]pyridin-2-ylmethyl)thio]acetic acid](/img/structure/B12050245.png)
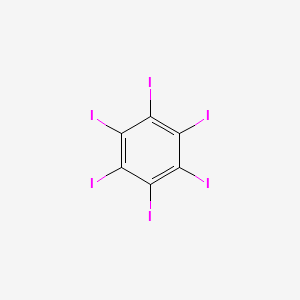


![[(1H-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid](/img/structure/B12050305.png)
